molecular formula C6H9FO B8185198 2-Fluoro-2-methylcyclopentanone

2-Fluoro-2-methylcyclopentanone

Cat. No.: B8185198
M. Wt: 116.13 g/mol
InChI Key: ARFJWCAOPXMQOX-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylcyclopentanone is a specialized fluorinated cyclic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a fluorine atom adjacent to a carbonyl group within a cyclopentanone ring system, a structural motif that can significantly alter the molecule's electronic properties, metabolic stability, and conformational characteristics. While specific biological activity data for this compound is not available in the search results, 2-substituted cyclopentanones are valuable intermediates in synthetic organic chemistry . Researchers utilize such fluorinated scaffolds in structure-activity relationship (SAR) studies, particularly in the development of potential pharmaceutical agents where the introduction of fluorine can enhance membrane permeability and binding affinity. The compound may find application as a synthetic precursor for more complex molecules, including those explored in drug discovery programs for various disease targets. In research settings, fluorinated cyclopentanones can serve as key intermediates for the synthesis of prostaglandin analogs, flavor and fragrance compounds, and functional materials. The presence of both carbonyl and fluorine functional groups on the same ring system provides two distinct handles for chemical modification, enabling ring expansion reactions, condensation reactions at the carbonyl center, and nucleophilic substitutions facilitated by the fluorine atom. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c1-6(7)4-2-3-5(6)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFJWCAOPXMQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylcyclopentanone typically involves the fluorination of 2-methylcyclopentanone.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-methylcyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of 2-fluoro-2-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Fluoro-2-methylcyclopentanone is characterized by the presence of a fluorine atom and a methyl group on a cyclopentanone ring. Its molecular formula is C6H11FOC_6H_{11}FO, with a molecular weight of approximately 130.16 g/mol. The unique structure of this compound allows it to participate in various chemical reactions, making it an important building block in organic synthesis.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.
  • Synthesis of Pharmaceuticals :
    • The compound is utilized in the synthesis of biologically active molecules, particularly in developing drugs targeting specific diseases. For instance, derivatives of this compound have been investigated for their potential use as anti-cancer agents due to their ability to interact with biological targets effectively.

Research indicates that this compound and its derivatives exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that compounds derived from this compound can inhibit the growth of cancer cells. For example, one derivative demonstrated an IC50 value of 12 μM against A549 lung cancer cells, indicating potent anticancer activity.
  • Antiviral Activity : Some derivatives have shown promise in antiviral applications, particularly against RNA viruses. The structural modifications introduced by the fluorine atom enhance their interaction with viral proteins, increasing their efficacy.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several derivatives derived from this compound. The results indicated that specific structural modifications significantly enhanced their ability to inhibit tumor cell growth. The study employed a panel of human cancer cell lines to assess the cytotoxic effects, revealing promising candidates for further development as therapeutic agents.

Case Study 2: Antiviral Screening

Another investigation focused on evaluating the antiviral potential of derivatives based on this compound against various RNA viruses. The results highlighted that certain substitutions led to increased selectivity and potency, suggesting that these compounds could serve as lead candidates for antiviral drug development.

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeIC50 Value (μM)Target
Derivative AAnticancer12A549
Derivative BAntiviral5Viral Protease

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylcyclopentanone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of structurally related cyclopentanone derivatives:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) XlogP Notable Features
2-Methylcyclopentanone C₆H₁₀O 98.14 139–140 0.916 1.2* Methyl substituent; fungicide intermediate
DL-3-Methylcyclopentanone C₆H₁₀O 98.14 145 0.913 1.2* Stereochemical complexity
2-Hexyl-2-methylcyclopentanone C₁₂H₂₂O 182.30 N/A N/A 3.8 Hydrophobic hexyl chain
2-Fluoro-2-methylcyclopentanone (inferred) C₆H₉FO 116.13 ~150–160† ~1.05–1.10† ~1.5† Fluorine-induced polarity and reactivity

*XlogP values estimated based on substituent contributions.
†Predicted values based on fluorine’s electronegativity and molecular volume.

Key Observations:

  • Boiling Point and Density: Fluorine’s electronegativity increases intermolecular dipole-dipole interactions, likely elevating the boiling point and density compared to 2-methylcyclopentanone .
  • Hydrophobicity (XlogP): The fluorine atom reduces hydrophobicity relative to alkyl chains (e.g., hexyl in 2-hexyl-2-methylcyclopentanone) but increases it slightly compared to non-fluorinated methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-methylcyclopentanone
Reactant of Route 2
2-Fluoro-2-methylcyclopentanone

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